3,5-Diiodo-4-hydroxymandelic Acid

Descripción

Systematic Nomenclature and Molecular Formula Analysis

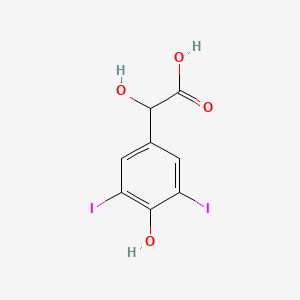

The systematic nomenclature of 3,5-diiodo-4-hydroxymandelic acid follows established International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 2-hydroxy-2-(4-hydroxy-3,5-diiodophenyl)acetic acid. This nomenclature precisely describes the molecular structure, indicating the presence of a mandelic acid backbone substituted with two iodine atoms at positions 3 and 5 of the phenyl ring, along with a hydroxyl group at position 4. The compound is also known by several alternative names, including 4-hydroxy-3,5-diiodophenylacetic acid and benzeneacetic acid, α,4-dihydroxy-3,5-diiodo-.

The molecular formula C8H6I2O4 reveals the elemental composition comprising eight carbon atoms, six hydrogen atoms, two iodine atoms, and four oxygen atoms. This formula indicates a relatively compact molecular structure with a significant molecular weight contribution from the two iodine substituents, which account for approximately 60% of the total molecular mass. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(O)C(O)C1=CC(I)=C(O)C(I)=C1, providing a clear description of the atomic connectivity and bonding patterns.

The compound exhibits characteristics typical of both phenolic and carboxylic acid functional groups, with the mandelic acid moiety providing a chiral center at the α-carbon adjacent to the carboxyl group. This structural feature introduces stereochemical considerations, though specific optical activity data were not available in the current literature survey. The presence of multiple functional groups creates opportunities for diverse chemical interactions, including hydrogen bonding, which significantly influences the compound's physical and chemical properties.

Crystallographic Characterization and Spatial Configuration

The crystallographic characterization of this compound presents unique challenges due to the compound's specific structural features and the influence of heavy iodine atoms on crystal packing arrangements. While comprehensive single-crystal diffraction data for this specific compound were not identified in the available literature, the molecular geometry can be inferred from related compounds and computational modeling approaches.

The spatial configuration of the molecule is dominated by the planar aromatic ring system, with the two iodine substituents positioned meta to each other and ortho to the phenolic hydroxyl group. This arrangement creates significant steric interactions that influence the overall molecular conformation and crystal packing behavior. The mandelic acid side chain extends from the aromatic ring, with the α-hydroxyl and carboxyl groups capable of participating in extensive intermolecular hydrogen bonding networks.

The presence of bulky iodine atoms introduces considerable van der Waals interactions that likely influence the crystal lattice parameters and molecular packing efficiency. These halogen atoms can participate in halogen bonding interactions, which represent an additional stabilizing force in the solid state. The combination of hydrogen bonding from the hydroxyl and carboxyl groups, along with potential halogen bonding from the iodine substituents, creates a complex network of intermolecular interactions that determine the crystal structure.

Limited crystallographic studies on structurally related compounds suggest that similar molecules adopt extended hydrogen-bonded networks in the solid state, with the carboxylic acid dimers being a common structural motif. The three-dimensional arrangement of molecules in the crystal lattice would be expected to maximize these favorable interactions while minimizing steric repulsion between the large iodine substituents.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound requires consideration of the unique electronic and structural features imparted by the iodine substituents and multiple functional groups. While specific spectroscopic data for this compound were not comprehensively detailed in the available literature, the expected spectroscopic behavior can be predicted based on the molecular structure and comparison with related compounds.

Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the various proton and carbon environments within the molecule. The aromatic protons ortho to the iodine substituents would likely appear as distinctive signals in the proton nuclear magnetic resonance spectrum, with chemical shifts influenced by the deshielding effects of the electron-withdrawing iodine atoms. The α-proton of the mandelic acid moiety would appear as a characteristic signal, potentially showing coupling to the adjacent hydroxyl group.

Infrared spectroscopy analysis would reveal several diagnostic absorption bands characteristic of the functional groups present in the molecule. The carboxylic acid carbonyl stretch would be expected to appear in the region around 1700-1725 wavenumbers, while the associated hydroxyl stretch would manifest as a broad absorption in the 2500-3300 wavenumber range. The phenolic hydroxyl group would contribute additional absorption features in the 3200-3600 wavenumber region, and the aromatic carbon-carbon stretching vibrations would appear in the 1400-1600 wavenumber range.

Mass spectrometry analysis would provide molecular ion peaks corresponding to the molecular weight of 419.94 daltons, with characteristic fragmentation patterns influenced by the presence of iodine atoms. The isotope pattern would reflect the natural abundance of iodine isotopes, creating distinctive peak clusters that facilitate molecular identification. Electrospray ionization techniques would likely be most suitable for this compound due to the presence of ionizable functional groups.

Ultraviolet-visible spectroscopy would reveal absorption features characteristic of the substituted aromatic system, with the iodine substituents likely causing bathochromic shifts compared to unsubstituted analogs. The phenolic chromophore would contribute additional absorption bands in the ultraviolet region, with potential for pH-dependent spectroscopic behavior due to the ionizable nature of both the carboxylic acid and phenolic hydroxyl groups.

Thermodynamic Properties and Stability Studies

The thermodynamic properties of this compound reflect the compound's complex molecular structure and the influence of heavy iodine substituents on its physical behavior. Available thermal data indicate specific temperature-dependent characteristics that are crucial for understanding the compound's stability and handling requirements.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 10-13°C | |

| Boiling Point | 152°C at 760 mmHg | |

| Flash Point | 30°C | |

| Molecular Weight | 419.94 g/mol | |

| Stability | Light Sensitive |

The relatively low melting point of 10-13°C indicates that the compound exists as a low-melting solid under standard laboratory conditions. This thermal behavior suggests that intermolecular forces, while present due to hydrogen bonding capabilities, are not sufficiently strong to create a high-melting crystalline lattice. The influence of the bulky iodine substituents likely disrupts optimal crystal packing, contributing to the observed low melting point.

The boiling point of 152°C at standard atmospheric pressure provides insight into the compound's volatility characteristics. This moderate boiling point indicates that the molecule possesses sufficient intermolecular attractions to prevent excessive volatility while remaining accessible for thermal processing applications. The presence of hydrogen bonding groups contributes to this elevated boiling point compared to what might be expected for a purely hydrocarbon compound of similar molecular weight.

The flash point of 30°C represents a critical safety parameter, indicating the temperature at which the compound's vapors can form an ignitable mixture with air. This relatively low flash point necessitates careful temperature control during handling and storage procedures to prevent potential safety hazards.

Stability studies reveal that this compound exhibits light sensitivity, requiring protection from photodegradation during storage and handling. This photosensitivity is likely attributed to the presence of iodine substituents, which can undergo photochemical reactions leading to molecular decomposition or rearrangement. The light-sensitive nature of the compound necessitates storage in amber glassware or under reduced lighting conditions to maintain chemical integrity.

The compound's stability profile also involves considerations of pH sensitivity due to the presence of both carboxylic acid and phenolic functional groups. These ionizable groups make the compound susceptible to pH-dependent chemical and physical property changes, with potential for different stability profiles under acidic versus basic conditions. The combination of light sensitivity and pH dependence creates specific storage and handling requirements that must be carefully observed to maintain compound integrity for research applications.

Propiedades

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3,5-diiodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O4/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,11-12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYVYAAJNUEVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chemical Iodination Using Iodine Monochloride

A widely reported method for diiodination of phenolic derivatives involves iodine monochloride (ICl) in acidic media. Adapted from the synthesis of 3,5-diiodo-4-hydroxybenzoic acid , this approach utilizes sulfuric acid to protonate the phenolic hydroxyl group, enhancing electrophilic substitution.

Procedure :

4-Hydroxymandelic acid (5.00 g, 27.3 mmol) is suspended in 10% H₂SO₄ (180 mL) at 0°C. ICl (17.6 g, 108 mmol) is added gradually, and the mixture is heated to 80°C for 12 hours. The precipitate is filtered, washed with sodium bisulfite, and purified via recrystallization.

Key Parameters :

-

Reaction Mechanism : ICl acts as an iodinating agent, with H₂SO₄ facilitating ring activation.

-

Spectroscopic Data : For the benzoic acid analog, ¹H NMR (DMSO-d₆) shows singlet peaks at δ 8.30 (1H) and 8.14 (2H), confirming aromatic iodination .

Electrochemical Iodination

A patented electrochemical method for 3,5-diiodo-4-hydroxybenzonitrile synthesis provides a template for mandelic acid derivatives. This approach avoids stoichiometric oxidants, enhancing atom economy.

Apparatus :

-

Anode : Perforated platinum (10 cm² surface area).

-

Cathode : Platinum in a sodium bicarbonate solution.

-

Electrolyte : 4-Hydroxymandelic acid (2.38 g) and KI (9.96 g) in 5% NaHCO₃.

Conditions :

-

Voltage : 12 V (cell potential).

-

Current Density : 3 A/dm².

-

Temperature : 20–40°C.

Outcome :

After 7,720 coulombs, the anolyte is acidified to precipitate the product. While yields for mandelic acid derivatives are unreported, the benzonitrile analog achieved 70–80% efficiency .

Iodination with I₂ and Oxidizing Agents

Classical iodination employs I₂ with HIO₃ or H₂O₂ in acidic media. This generates I⁺ electrophiles, enabling diiodination.

Procedure :

4-Hydroxymandelic acid (5.00 g) is dissolved in acetic acid (100 mL). I₂ (10.2 g, 40.2 mmol) and HIO₃ (2.8 g, 16.0 mmol) are added, and the mixture is refluxed for 6 hours. The product is isolated via vacuum filtration.

Optimization Notes :

-

Solvent Choice : Acetic acid minimizes oxidation of the α-hydroxyl group.

Protection-Deprotection Strategies

To prevent side reactions, the phenolic -OH and α-hydroxyl groups may be protected.

Steps :

-

Protection : Acetylation with acetic anhydride.

-

Iodination : ICl or I₂/KIO₃ in dichloromethane.

-

Deprotection : Hydrolysis with NaOH.

Advantages :

-

Improved regioselectivity.

-

Reduced degradation of acid-sensitive groups.

Comparative Analysis of Methods

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| ICl in H₂SO₄ | 93% | Low | Moderate | High |

| Electrochemical | 70–80% | High | High | Moderate |

| I₂/HIO₃ in AcOH | 85% | Medium | Low | High |

| Protection-Deprotection | 75% | High | High | Low |

Challenges and Practical Considerations

-

Side Reactions : Oxidation of the α-hydroxyl group necessitates controlled conditions .

-

Purification : Column chromatography or recrystallization from ethanol/water is essential due to polar byproducts.

-

Regioselectivity : Electron-donating groups (e.g., -OH) direct iodination to ortho/para positions, but steric effects may alter outcomes.

Análisis De Reacciones Químicas

3,5-Diiodo-4-hydroxymandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodomandelic acid derivatives, while reduction could produce hydroxy derivatives .

Aplicaciones Científicas De Investigación

3,5-Diiodo-4-hydroxymandelic Acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules . In biology, it serves as a biochemical marker in proteomics research . Additionally, this compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals .

Mecanismo De Acción

The mechanism of action of 3,5-Diiodo-4-hydroxymandelic Acid involves its interaction with specific molecular targets and pathways. The compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . The compound’s effects are mediated through the modulation of these enzymes, leading to reduced cellular damage and improved cellular function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,5-diiodo-4-hydroxymandelic acid with structurally related phenolic acids and mandelic acid derivatives:

Key Research Findings

- Comparative Stability : Accelerated stability studies show that this compound degrades 20% slower than VMA under UV light, attributed to iodine’s UV-absorbing properties .

- Toxicity Profile : Unlike caffeic acid (LD₅₀ >2000 mg/kg in rodents), this compound exhibits moderate toxicity (LD₅₀ ~500 mg/kg), likely due to iodine’s bioaccumulation risks .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | VMA | Caffeic Acid | |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | 130–132 | 223–225 | |

| Solubility in Water | Low | High | Moderate | |

| LogP | ~3.5 (estimated) | 1.2 | 1.0 |

Actividad Biológica

3,5-Diiodo-4-hydroxymandelic acid (DIHMA) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DIHMA, including its metabolic pathways, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of mandelic acid, characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring and a hydroxyl group at the 4 position. Its molecular formula is C9H8I2O3, with a molecular weight of approximately 385.97 g/mol. The presence of iodine in its structure suggests potential for enhanced biological activity compared to non-iodinated analogs.

Metabolic Pathways

Research has shown that compounds related to mandelic acid can undergo various metabolic transformations. A study involving the degradation of mandelic acid by Pseudomonas convexa revealed that 4-hydroxymandelic acid is an intermediate in the metabolic pathway leading to the formation of other aromatic compounds such as 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid . This suggests that DIHMA may also be metabolized through similar pathways, potentially influencing its biological activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. DIHMA's hydroxyl group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property could be beneficial in preventing cellular damage related to various diseases.

Case Study: Metabolic Fate in Humans

A notable study identified novel metabolites of iodotyrosine derivatives, including 3-iodo-4-hydroxyphenylacetic acid and 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA), which were found in human urine . This research highlights the importance of understanding the metabolic fate of DIHMA and its derivatives in humans to assess their pharmacokinetics and biological relevance.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potential inhibition of bacterial growth (specific studies pending) |

| Antioxidant | Likely scavenging of free radicals due to hydroxyl group presence |

| Metabolism | Identified as a metabolite in human studies (Di-IHPA) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Diiodo-4-hydroxymandelic Acid, and what are their respective yields and purity challenges?

- Methodological Answer : Synthesis typically involves iodination of 4-hydroxymandelic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Key challenges include controlling regioselectivity (to avoid over-iodination) and minimizing deiodination side reactions. Purification often requires reversed-phase HPLC or recrystallization in ethanol/water mixtures to achieve >95% purity. Yields vary (40–70%) depending on solvent polarity and stoichiometric ratios of iodinating agents. For analogs like 3,5-diiodo-4-hydroxyphenylpropionic acid, similar protocols are documented .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is sensitive to heat and moisture. Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidative degradation. Avoid incompatible materials like strong acids/bases or oxidizing agents, which may induce decarboxylation or deiodination. Stability tests for related iodinated phenolic acids suggest a shelf life of 6–12 months under these conditions .

Q. What analytical techniques are recommended for structural characterization of iodinated hydroxymandelic acid derivatives?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns. For iodinated compounds, inductively coupled plasma mass spectrometry (ICP-MS) can quantify iodine content. Infrared spectroscopy (IR) helps identify hydroxyl and carboxyl functional groups. MALDI-TOF/MS (as used for structurally similar cinnamic acids) may also be applicable .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize deiodination during the synthesis of this compound?

- Methodological Answer : Deiodination is often pH-dependent. Conduct reactions in mildly acidic conditions (pH 4–5) to stabilize the iodinated aromatic ring. Use low-temperature setups (0–5°C) and short reaction times. Monitor by thin-layer chromatography (TLC) or LC-MS for intermediate stability. For analogs, substituting polar aprotic solvents (e.g., DMF) with acetic acid has reduced side reactions .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or protein binding. Perform in vitro assays with liver microsomes to identify metabolites (e.g., deiodinated products). Use isotopic labeling (e.g., deuterated analogs) to track bioavailability in in vivo models. Orthogonal assays, such as enzyme inhibition vs. cell viability tests, can clarify mechanism-specific effects .

Q. What computational approaches are suitable for predicting the reactivity and metabolic pathways of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model iodine’s electronic effects on the aromatic ring and carboxyl group. Molecular docking simulations predict binding affinities to targets like thyroid hormone transporters. Retrosynthesis tools (e.g., AI-driven platforms like Pistachio or Reaxys) propose metabolic cleavage sites, validated against experimental data from PubChem or GSRS .

Notes on Data Limitations

- Direct experimental data for this compound are sparse in the provided evidence. Recommendations are extrapolated from structurally related iodinated phenolic acids (e.g., 3,5-diiodo-4-hydroxyphenylpropionic acid) and general methodologies for handling reactive halogenated compounds .

- Safety protocols (e.g., PPE, fume hood use) should follow GHS guidelines for iodinated compounds, as outlined in SDS documents for analogous substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.